molecular formula C6H6Br3N B14075726 Benzenamine, 2,5-dibromo-, hydrobromide CAS No. 534590-99-3

Benzenamine, 2,5-dibromo-, hydrobromide

Cat. No.: B14075726
CAS No.: 534590-99-3
M. Wt: 331.83 g/mol
InChI Key: ZUUMULRXLRTUOL-UHFFFAOYSA-N
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Description

Benzenamine, 2,5-dibromo-, hydrobromide is a chemical compound with the molecular formula C6H6Br3N. It is also known as 2,5-dibromoaniline hydrobromide. This compound is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring, and it forms a hydrobromide salt. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,5-dibromo-, hydrobromide typically involves the bromination of aniline. The process can be summarized as follows:

    Bromination of Aniline: Aniline is treated with bromine in the presence of a solvent such as acetic acid or glacial acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2nd and 5th positions.

    Formation of Hydrobromide Salt: The resulting 2,5-dibromoaniline is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Bromination: Using industrial reactors, aniline is brominated with bromine or a bromine source under controlled conditions.

    Purification and Crystallization: The crude product is purified through recrystallization or other purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,5-dibromo-, hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds or other complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include substituted anilines with various functional groups.

    Oxidation: Products include quinones or other oxidized derivatives.

    Reduction: Products include debrominated aniline derivatives.

Scientific Research Applications

Benzenamine, 2,5-dibromo-, hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,5-dibromo-, hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2,4-dibromo-: Similar structure but with bromine atoms at the 2nd and 4th positions.

    Benzenamine, 3,5-dibromo-: Bromine atoms at the 3rd and 5th positions.

    Benzenamine, 2,6-dibromo-: Bromine atoms at the 2nd and 6th positions.

Uniqueness

Benzenamine, 2,5-dibromo-, hydrobromide is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The 2,5-dibromo substitution provides distinct electronic and steric properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

534590-99-3

Molecular Formula

C6H6Br3N

Molecular Weight

331.83 g/mol

IUPAC Name

2,5-dibromoaniline;hydrobromide

InChI

InChI=1S/C6H5Br2N.BrH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H

InChI Key

ZUUMULRXLRTUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)Br.Br

Origin of Product

United States

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